molecular formula C12H15NO3 B1326350 Ethyl 3-(3-azetidinyloxy)benzoate CAS No. 954223-92-8

Ethyl 3-(3-azetidinyloxy)benzoate

Cat. No.: B1326350
CAS No.: 954223-92-8
M. Wt: 221.25 g/mol
InChI Key: SOLTXVDNKAPAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(3-azetidinyloxy)benzoate is a chemical compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid and contains an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-azetidinyloxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with azetidine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-hydroxybenzoic acid, azetidine, ethyl chloroformate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The 3-hydroxybenzoic acid is first converted to its ester form using ethyl chloroformate. The resulting intermediate is then reacted with azetidine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-azetidinyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Ethyl 3-(3-azetidinyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(3-azetidinyloxy)benzoate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Ethyl 3-(3-azetidinyloxy)benzoate can be compared with other similar compounds such as:

  • Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
  • 4-(Azetidin-3-yl)benzonitrile hydrochloride
  • 2-(Azetidin-3-yl)-1H-imidazole hydrochloride

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ester and azetidine functionalities, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-15-12(14)9-4-3-5-10(6-9)16-11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLTXVDNKAPAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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